molecular formula C19H20N2O4 B6491578 2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905681-23-4

2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B6491578
CAS No.: 905681-23-4
M. Wt: 340.4 g/mol
InChI Key: ZLQKQWVXRVEJHI-UHFFFAOYSA-N
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Description

2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Properties

IUPAC Name

2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-15-7-5-6-14(11-15)21-12-13(10-18(21)22)20-19(23)16-8-3-4-9-17(16)25-2/h3-9,11,13H,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQKQWVXRVEJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the condensation of 2-methoxybenzoic acid with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N,N’,N’-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and a base like N-methylmorpholine (NMM) in a suitable solvent such as dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the use of green chemistry principles to minimize environmental impact. One such method includes the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) . This method is efficient, eco-friendly, and provides high yields.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Methoxybenzoic acid derivatives.

    Reduction: Alcohol derivatives of the pyrrolidinone ring.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula: C17H20N2O3
  • Molecular Weight: Approximately 304.35 g/mol

Structural Features

The compound features:

  • A methoxy group (-OCH₃) attached to both the benzamide and the pyrrolidine ring.
  • A pyrrolidine moiety, which is pivotal for its biological activity.

Medicinal Chemistry

2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has been explored for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Such properties make it a candidate for further investigation as an anticancer agent.
  • Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Biological Studies

Research indicates that this compound interacts with various biological targets, influencing their activity:

  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in disease processes, which could lead to new treatment strategies.
  • Receptor Modulation: The compound's ability to modulate receptor activity suggests its potential use in developing drugs targeting neurological or psychiatric disorders.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for:

  • Formation of Derivatives: Various derivatives can be synthesized by modifying functional groups, expanding its utility in drug development.

Material Science

The compound's chemical properties enable its use in the synthesis of advanced materials, including:

  • Polymers: It can be integrated into polymer matrices for applications in drug delivery systems or smart materials.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds derived from pyrrolidine frameworks. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications could enhance efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Pharmacology Reports highlighted the anti-inflammatory effects of pyrrolidine derivatives. The study demonstrated that compounds with similar structural motifs inhibited pro-inflammatory cytokine production in vitro .

Case Study 3: Enzyme Inhibition

A recent investigation into enzyme inhibitors revealed that compounds like this compound could effectively inhibit enzymes involved in metabolic pathways critical to cancer progression .

Comparison with Related Compounds

Compound NameKey FeaturesDistinctiveness
4-Fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamideContains a sulfonamide groupEnhanced solubility and bioavailability
N-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamideLacks halogen substitutionDifferent reactivity profile
2-Bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamideContains bromine atomPotential for increased biological activity due to halogen effects

Mechanism of Action

The mechanism of action of 2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
  • 2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]propionamide

Uniqueness

2-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of methoxy groups and the pyrrolidinone ring contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

2-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide, with the CAS number 905681-23-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 340.4 g/mol
  • Structure : The compound features a benzamide backbone with a methoxy group and a pyrrolidinone ring, which are critical for its biological activity.

Anticancer Properties

Recent studies have investigated the anticancer potential of various derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Cytotoxicity of Related Compounds Against MDA-MB-231 Cell Line

Compound IDIC50_{50} (µM)Mechanism of Action
Compound 150Apoptosis induction
Compound 225Cell cycle arrest
Compound 330Caspase activation

The above table summarizes findings from studies that highlight the efficacy of similar compounds in inducing apoptosis through mechanisms such as caspase activation and cell cycle arrest .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. This compound may bind to receptors or enzymes that regulate cell survival and proliferation, leading to decreased viability in cancerous cells.

Study on MDA-MB-231 Cells

In a notable study, researchers synthesized various derivatives of benzamide and evaluated their effects on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited potent antiproliferative activity, with IC50_{50} values significantly lower than standard chemotherapeutics like doxorubicin. The study utilized assays such as MTT and TUNEL to assess cell viability and apoptosis respectively .

Comparative Analysis

Another research effort compared the biological activities of methoxy-substituted benzamides against multiple cancer cell lines. The findings revealed that modifications at specific positions on the aromatic rings could enhance anticancer activity, suggesting that structural optimization is crucial for developing effective therapeutic agents .

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